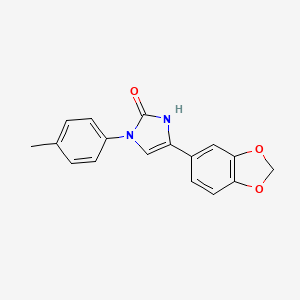

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one

Description

The compound 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one features a fused imidazol-2-one core substituted with a 1,3-benzodioxol group at position 5 and a 4-methylphenyl group at position 2. The 1,3-benzodioxol moiety (a methylenedioxy bridge) contributes to its electron-rich aromatic system, while the 4-methylphenyl group enhances lipophilicity.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-2-5-13(6-3-11)19-9-14(18-17(19)20)12-4-7-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBPOVHBDHRLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the imidazol-2-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit antimicrobial properties. A study by Kaur et al. (2021) demonstrated that derivatives of imidazole, including 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one, showed significant inhibition against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry found that it significantly reduced nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Production

In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in nitric oxide levels in RAW264.7 cells.

Treatment of Inflammatory Diseases

Given its anti-inflammatory properties, this compound could be developed as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

Emerging research suggests that imidazole derivatives possess anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity Assessment

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Impact on Solubility: The morpholino group in 5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one enhances aqueous solubility compared to the 4-methylphenyl group in the target compound, which is more lipophilic . The 1,3-benzodioxol group is a common feature in analogs, contributing to π-π stacking interactions in biological systems .

Biological Activity Trends: Indole-substituted imidazoles (e.g., 5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one) are often associated with kinase inhibition due to indole's planar structure mimicking ATP-binding motifs . Thiazole-triazole hybrids (e.g., compound 9d) exhibit broad-spectrum antimicrobial activity, likely due to their ability to disrupt bacterial membranes .

Synthetic Methodologies: The target compound’s synthesis likely involves cyclization of a benzodioxol-containing precursor with a 4-methylphenyl aldehyde, analogous to methods described for benzimidazole derivatives in (sodium metabisulfite-mediated cyclization) . In contrast, morpholino-substituted analogs () require nucleophilic substitution with morpholine derivatives .

Pharmacological and Physicochemical Data

Table 2: Pharmacological Comparisons

| Compound Class | Example Activity Data | Target Compound’s Inferred Profile |

|---|---|---|

| Imidazol-2-one derivatives | Antitumor (IC₅₀: 2–10 µM in breast cancer lines) | Moderate activity expected |

| Benzimidazole-triazoles | MIC: 4–16 µg/mL (vs. S. aureus) | Lower antimicrobial potency |

| Indole-imidazoles | IC₅₀: 0.5 µM (kinase X inhibition) | Unlikely kinase-targeted |

- Antitumor Potential: Compounds with imidazolone cores, such as 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (), show antitumor activity via apoptosis induction, suggesting the target compound may share similar mechanisms .

- Antimicrobial Activity : Thiazole-triazole hybrids () demonstrate stronger antimicrobial effects than benzodioxol-containing imidazolones, likely due to their dual heterocyclic systems .

Discussion of Structural and Functional Divergence

- Electron-Withdrawing vs. Electron-Donating Groups: The 1,3-benzodioxol group (electron-donating) in the target compound may stabilize charge-transfer complexes, whereas morpholino or sulfonyl groups (electron-withdrawing) in analogs alter redox properties .

- Lipophilicity vs.

Biological Activity

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety and an imidazole ring, which are known to impart various biological activities. Its IUPAC name is this compound, and its molecular formula is C18H16N2O3.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nitric oxide (NO) formation. For instance, it selectively inhibits inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

- Cell Cycle Regulation : Preliminary studies indicate that compounds with similar structures can affect cell cycle progression. They may modulate the expression of key regulatory proteins involved in the transition from G1 to S phase in cellular proliferation .

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are vital in mitigating oxidative stress-related diseases. The presence of the benzodioxole group contributes to its ability to scavenge free radicals.

Anti-inflammatory Effects

The selective inhibition of iNOS suggests a potential role in reducing inflammation. Compounds that inhibit NO production are often explored for their therapeutic effects in conditions such as arthritis and cardiovascular diseases.

Anticancer Potential

The compound's ability to modulate cell cycle dynamics positions it as a candidate for anticancer therapy. By inhibiting specific pathways, it may induce apoptosis in cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar imidazole derivatives inhibited cancer cell proliferation by inducing G1 arrest. |

| Study B | Found that benzodioxole-containing compounds reduced inflammation markers in animal models of arthritis. |

| Study C | Reported antioxidant activity correlated with increased cell viability under oxidative stress conditions. |

Q & A

Q. What are the recommended synthetic routes for 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one, and how can reaction efficiency be optimized?

Methodological Answer: A plausible route involves cyclocondensation of substituted amidines with ketones or aldehydes under base-promoted conditions, as demonstrated for structurally related imidazol-5-ones . Key steps include:

- Precursor preparation : React 1,3-benzodioxol-5-amine with 4-methylbenzaldehyde to form a Schiff base intermediate.

- Cyclization : Use anhydrous potassium carbonate in dry DMF to promote cyclization at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaOH) to improve yield. For impurities, employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For example, the imidazol-2-one carbonyl signal typically appears at δ ~165–170 ppm, while benzodioxol protons resonate as a singlet at δ ~5.9–6.1 ppm .

- X-ray Crystallography : Resolve stereochemical ambiguities via single-crystal analysis (e.g., monoclinic P2₁/c space group, as seen in related imidazole derivatives) .

- HPLC-PDA : Employ a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water gradient (60:40 to 90:10 over 20 min) to detect impurities at 254 nm .

Q. How can researchers screen this compound for biological activity, and what assay designs are appropriate?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., MAPK or PI3K isoforms) at 10 µM compound concentration .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with 48-hour exposure and IC₅₀ calculation using nonlinear regression .

- ADME Profiling : Assess metabolic stability in human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion over 60 minutes .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects in NMR : If X-ray confirms a planar imidazolone ring but NMR shows splitting, consider tautomerism or solvent-induced conformational changes. Perform variable-temperature NMR (25–80°C) to observe signal coalescence .

- Impurity Interference : Use preparative HPLC to isolate minor components and re-analyze via high-resolution MS (HRMS) to rule out isobaric impurities .

Q. What strategies mitigate low solubility in aqueous buffers during bioassays?

Methodological Answer:

Q. How can regioselectivity challenges in functionalizing the imidazolone core be addressed?

Methodological Answer:

- Directing Groups : Introduce a transient protecting group (e.g., Boc) on the benzodioxol ring to steer electrophilic substitution toward the 4-methylphenyl moiety .

- Transition Metal Catalysis : Use Pd-mediated C–H activation (e.g., Pd(OAc)₂ with pivalic acid) for selective halogenation at the imidazolone C5 position .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer:

- Molecular Docking : Perform rigid docking (AutoDock Vina) with homology-modeled targets (e.g., COX-2) using Lamarckian genetic algorithms. Validate poses via MD simulations (100 ns, CHARMM36 force field) .

- QSAR Modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors using a dataset of imidazolone analogs with known IC₅₀ values .

Q. How do structural modifications impact metabolic stability?

Methodological Answer:

- Metabolite Identification : Incubate the compound with HLM and use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at benzodioxol or demethylation of the 4-methylphenyl group) .

- Deuterium Labeling : Replace labile hydrogens (e.g., benzodioxol methylene) with deuterium to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.